REACTION_CXSMILES
|
[CH3:1][CH:2]([CH:4](O)[CH:5]([CH3:7])[CH3:6])[CH3:3].S(=O)(=O)(O)O.[CH:14]([OH:16])=[O:15]>>[CH3:1][C:2]([CH3:3])([CH2:4][CH:5]([CH3:7])[CH3:6])[C:14]([OH:16])=[O:15]
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Name
|
|
Quantity
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29 g
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Type
|
reactant
|
Smiles
|
CC(C)C(C(C)C)O
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Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
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Name
|
ice
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Quantity
|
1 kg
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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270 mL
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Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
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Type
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CUSTOM
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Details
|
was stirred for a further one hour at 10°-20° C
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise over one hour to a rapidly-stirred, ice-
|
Duration
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1 h
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Type
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TEMPERATURE
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Details
|
cooled
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Type
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ADDITION
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Details
|
During the addition the reaction mixture
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Type
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EXTRACTION
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Details
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the resulting solution extracted with hexanes (3×200 ml)
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Type
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EXTRACTION
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Details
|
The combined organic phases were extracted with 2N potassium hydroxide (2×200 ml) plus ice (50 g)
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Type
|
WASH
|
Details
|
the aqueous extracts washed with hexanes (100 ml)
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Type
|
EXTRACTION
|
Details
|
the product extracted into hexanes (3×200 ml)
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Type
|
WASH
|
Details
|
After washing with saturated sodium chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
drying (MgSO4)
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Type
|
CUSTOM
|
Details
|
the solution was evaporated under reduced pressure
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Type
|
DISTILLATION
|
Details
|
the residue distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)(CC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |